molecular formula C21H29N5O6 B1194332 Acetyl-asparaginyl-prolyl-methyltyrosinamide CAS No. 82867-71-8

Acetyl-asparaginyl-prolyl-methyltyrosinamide

Cat. No.: B1194332
CAS No.: 82867-71-8
M. Wt: 447.5 g/mol
InChI Key: KTSBIEDXOOPHGM-ULQDDVLXSA-N
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Description

Acetyl-asparaginyl-prolyl-methyltyrosinamide is a synthetic peptide composed of four amino acids: acetyl-asparagine, proline, methyltyrosine, and proline. This compound has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetyl-asparaginyl-prolyl-methyltyrosinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The first amino acid, acetyl-asparagine, is attached to the resin.

    Deprotection and coupling: The protecting group is removed, and the next amino acid, proline, is coupled to the growing chain using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Repetition: The deprotection and coupling steps are repeated for methyltyrosine and the second proline.

    Cleavage and purification: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale SPPS or solution-phase peptide synthesis. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production also requires stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

Acetyl-asparaginyl-prolyl-methyltyrosinamide can undergo various chemical reactions, including:

    Oxidation: The methyltyrosine residue can be oxidized to form dopaquinone derivatives.

    Reduction: Reduction reactions can target the peptide bonds or specific amino acid residues.

    Substitution: Nucleophilic substitution reactions can modify the side chains of the amino acids.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or dithiothreitol (DTT) are commonly employed.

    Substitution: Nucleophiles such as alkyl halides or amines can be used in the presence of a base like triethylamine (TEA).

Major Products Formed

    Oxidation: Dopaquinone derivatives and other oxidized products.

    Reduction: Reduced peptide bonds or modified amino acid residues.

    Substitution: Alkylated or aminated derivatives of the peptide.

Scientific Research Applications

Acetyl-asparaginyl-prolyl-methyltyrosinamide has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in cellular signaling pathways and protein-protein interactions.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of peptide-based materials and drug delivery systems.

Mechanism of Action

The mechanism of action of acetyl-asparaginyl-prolyl-methyltyrosinamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling events. For example, it may inhibit or activate certain kinases, leading to changes in cellular processes such as proliferation, apoptosis, or differentiation .

Comparison with Similar Compounds

Similar Compounds

    Acetyl-asparaginyl-prolyl-tyrosinamide: Lacks the methyl group on the tyrosine residue.

    Acetyl-asparaginyl-prolyl-phenylalaninamide: Contains phenylalanine instead of methyltyrosine.

    Acetyl-asparaginyl-prolyl-tryptophanamid: Contains tryptophan instead of methyltyrosine.

Uniqueness

Acetyl-asparaginyl-prolyl-methyltyrosinamide is unique due to the presence of the methyltyrosine residue, which can impart distinct chemical and biological properties. This modification can affect the compound’s stability, binding affinity, and overall activity, making it a valuable tool for research and therapeutic applications .

Properties

IUPAC Name

(2S)-N-[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]-1-[(2S)-2,4-diamino-4-oxobutanoyl]-N-methylpyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5O6/c1-12(27)24-16(10-13-5-7-14(28)8-6-13)20(31)25(2)21(32)17-4-3-9-26(17)19(30)15(22)11-18(23)29/h5-8,15-17,28H,3-4,9-11,22H2,1-2H3,(H2,23,29)(H,24,27)/t15-,16-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTSBIEDXOOPHGM-ULQDDVLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)N(C)C(=O)C2CCCN2C(=O)C(CC(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N(C)C(=O)[C@@H]2CCCN2C(=O)[C@H](CC(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201002978
Record name 4-Iminohomoseryl-N-{2-[(1-hydroxyethylidene)amino]-3-(4-hydroxyphenyl)propanoyl}-N-methylprolinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201002978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

447.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82867-71-8
Record name Acetyl-asparaginyl-prolyl-methyltyrosinamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082867718
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Iminohomoseryl-N-{2-[(1-hydroxyethylidene)amino]-3-(4-hydroxyphenyl)propanoyl}-N-methylprolinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201002978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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